3-(1H-indol-3-yl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H18N4O/c1-12-21-17-8-7-14(10-18(17)22-12)23-19(24)9-6-13-11-20-16-5-3-2-4-15(13)16/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
FTYMULRFUSGNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound 3-(1H-indol-3-yl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide represents a novel hybrid structure combining indole and benzimidazole moieties. This structural configuration has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Structural Characterization
The compound is characterized by the following molecular formula: . Its structure includes an indole ring fused to a benzimidazole, which is known for contributing to various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole-benzimidazole hybrids. For instance, a series of compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3), prostate cancer (PC-3), cervical cancer (HeLa), and acute monocytic leukemia (THP-1). The IC50 values for some related compounds ranged from 23.69 µM to 73.05 µM across different cell lines, indicating promising cytotoxic activity against these malignancies .
Table 1: Cytotoxic Activity of Indole-Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | SKOV-3 | 23.69 |
| 5e | PC-3 | 73.05 |
| 5e | HeLa | 64.66 |
| 5e | THP-1 | 39.08 |
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis and the inhibition of cell proliferation. Research indicates that these compounds may exert their effects through the modulation of signaling pathways associated with cell survival and death, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to anticancer properties, indole-benzimidazole derivatives have shown antimicrobial activity. A study focusing on similar compounds revealed significant inhibition against various bacterial strains, suggesting that this class of compounds could be developed into effective antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy in vitro
A specific study evaluated the efficacy of several indole-benzimidazole derivatives against HeLa cells using an MTT assay. The results indicated that certain derivatives had an IC50 value significantly lower than that of standard chemotherapeutics, highlighting their potential as alternative treatments for cervical cancer .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of a related compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited bactericidal effects comparable to conventional antibiotics, pointing to their potential use in treating bacterial infections .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural and molecular features of the target compound with its analogs:
Key Observations:
- Propanamide Modifications : Compounds like S12 () and M410-0101 () replace the benzimidazole with bulkier groups (e.g., cycloheptylethyl or thiophene-oxadiazole), which likely alter solubility and target selectivity. For example, M410-0101’s oxadiazole-thiophene moiety may confer π-π stacking interactions with aromatic residues in enzymatic pockets .
- Biological Targets: The chromeno-pyrimidinyl group in Compound 62 () suggests RAGE inhibition, whereas indole-benzimidazole hybrids (e.g., ) are linked to FPR modulation in neuroinflammation .
Physicochemical Properties
- Hydrogen Bonding: The benzimidazole NH and indole NH groups provide hydrogen-bond donors, critical for receptor interactions. Sulfonamide or oxadiazole substitutions (e.g., ) introduce additional hydrogen-bond acceptors, altering binding kinetics .
Preparation Methods
Benzimidazole Moiety Synthesis
The 2-methyl-1H-benzimidazol-5-amine intermediate is typically synthesized via cyclocondensation of 4-nitro-o-phenylenediamine derivatives. A two-step process involves:
-
Nitrogen protection : Treatment of 4-nitro-1,2-diaminobenzene with acetic anhydride forms N-acetyl-4-nitro-1,2-diaminobenzene.
-
Cyclization and methylation : Reaction with trimethylorthoacetate under acidic conditions (e.g., HCl/EtOH) yields 2-methyl-5-nitro-1H-benzimidazole, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.
Key parameters :
Indole-3-Propanoic Acid Derivatization
3-(1H-Indol-3-yl)propanoic acid is synthesized via:
-
Friedel-Crafts alkylation : Indole reacts with acrylic acid in the presence of BF₃·Et₂O to form 3-(3-indolyl)propanoic acid.
-
Alternative route : Condensation of indole-3-carbaldehyde with malonic acid under Knoevenagel conditions (piperidine catalyst, refluxing toluene).
Comparative data :
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | BF₃·Et₂O | 0–5°C | 62 |
| Knoevenagel | Piperidine | 110°C | 58 |
Amide Bond Formation: Methodological Variations
Carbodiimide-Mediated Coupling
A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) :
-
Activation : 3-(1H-Indol-3-yl)propanoic acid (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF at 0°C for 30 min.
-
Coupling : Addition of 2-methyl-1H-benzimidazol-5-amine (1.0 eq) and stirring at room temperature for 12–16 hr.
-
Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (4:1).
Performance metrics :
N,N’-Carbonyldiimidazole (CDI) Approach
Patented protocols highlight CDI as an alternative coupling agent:
-
Activation : React 3-(1H-indol-3-yl)propanoic acid with CDI (1.3 eq) in THF at 25°C for 2 hr.
-
Amine addition : Introduce 2-methyl-1H-benzimidazol-5-amine (1.0 eq) and stir for 8 hr.
-
Isolation : Remove THF under vacuum, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 3:1).
Advantages :
Process Optimization and Challenges
Solvent Selection
Data from large-scale syntheses indicate solvent polarity critically impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 79 |
| DCM | 8.9 | 65 |
Polar aprotic solvents (DMF, NMP) enhance carbodiimide activation but complicate removal during work-up.
Byproduct Mitigation
Common impurities include:
-
Unreacted acid : Controlled by maintaining a 1.2:1 acid-to-amine ratio.
-
Diacylated amine : Suppressed using HOBt additive (reduces O-acylisourea formation).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 10.12 (s, 1H, amide NH), 8.21 (d, J=8.4 Hz, 1H, benzimidazole H-4), 7.55–6.95 (m, 6H, aromatic), 2.98 (t, J=7.6 Hz, 2H, CH₂CO), 2.65 (t, J=7.6 Hz, 2H, CH₂Indole), 2.41 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₀H₁₉N₄O [M+H]⁺ 331.1558, found 331.1561.
Purity Assessment
HPLC conditions (C18 column, 250 × 4.6 mm, 5 µm):
Scale-Up Considerations
Industrial Adaptation
A kilogram-scale protocol from Patent US9273030B2 involves:
-
Continuous flow coupling : Mix acid and amine streams (1:1 molar ratio) with EDCI/HOBt in DMF at 10 L/min.
-
In-line quenching : Immediate passage through acidic resin (Amberlyst 15) to remove excess reagents.
-
Crystallization : Anti-solvent addition (heptane) induces precipitation, achieving 92% yield with 99.3% purity.
Cost Analysis
| Component | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| EDCI | 120 | 1.8 |
| HOBt | 95 | 1.5 |
| 3-Indolepropanoic acid | 220 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
